molecular formula C5H10Br2O B14486328 1,1-Dibromo-2-ethoxypropane CAS No. 67328-39-6

1,1-Dibromo-2-ethoxypropane

Cat. No.: B14486328
CAS No.: 67328-39-6
M. Wt: 245.94 g/mol
InChI Key: RCMVVDQQJXKDEK-UHFFFAOYSA-N
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Description

1,1-Dibromo-2-ethoxypropane is an organic compound with the molecular formula C5H10Br2O It is a brominated ether, characterized by the presence of two bromine atoms and an ethoxy group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dibromo-2-ethoxypropane can be synthesized through the bromination of 2-ethoxypropane. The reaction typically involves the addition of bromine (Br2) to 2-ethoxypropane in the presence of a catalyst or under UV light to facilitate the formation of the dibromo compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors where 2-ethoxypropane is reacted with bromine under controlled conditions to ensure high yield and purity. The reaction parameters such as temperature, pressure, and bromine concentration are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibromo-2-ethoxypropane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or alkoxides (RO-).

    Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes.

    Reduction Reactions: The compound can be reduced to form 2-ethoxypropane by using reducing agents like zinc and hydrochloric acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Elimination: Strong bases like sodium ethoxide (NaOEt) in ethanol.

    Reduction: Zinc (Zn) and hydrochloric acid (HCl) under reflux conditions.

Major Products Formed

    Substitution: Formation of 2-ethoxypropanol or 2-ethoxypropane.

    Elimination: Formation of 2-ethoxypropene.

    Reduction: Formation of 2-ethoxypropane.

Scientific Research Applications

1,1-Dibromo-2-ethoxypropane has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential use in biochemical assays and as a reagent in the modification of biomolecules.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1-dibromo-2-ethoxypropane involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, making the compound susceptible to nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or base used.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dibromoethane: Another brominated compound with two bromine atoms attached to an ethane backbone.

    1,1-Dibromoethane: Similar structure but lacks the ethoxy group.

    2-Bromo-2-methylpropane: Contains a bromine atom and a methyl group on a propane backbone.

Uniqueness

1,1-Dibromo-2-ethoxypropane is unique due to the presence of both bromine atoms and an ethoxy group, which imparts distinct reactivity and potential applications compared to other brominated compounds. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

67328-39-6

Molecular Formula

C5H10Br2O

Molecular Weight

245.94 g/mol

IUPAC Name

1,1-dibromo-2-ethoxypropane

InChI

InChI=1S/C5H10Br2O/c1-3-8-4(2)5(6)7/h4-5H,3H2,1-2H3

InChI Key

RCMVVDQQJXKDEK-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)C(Br)Br

Origin of Product

United States

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